

# Technical Guide: 2-Bromothiazole-5-carbonitrile (CAS 440100-94-7)

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## Compound of Interest

Compound Name: 2-Bromothiazole-5-carbonitrile

Cat. No.: B1289413

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## Introduction

**2-Bromothiazole-5-carbonitrile** is a heterocyclic organic compound featuring a thiazole ring substituted with a bromine atom at the 2-position and a nitrile group at the 5-position. This molecule serves as a valuable building block in medicinal chemistry and organic synthesis, offering multiple reaction sites for the development of more complex molecules. Its structural motifs are found in various biologically active compounds, suggesting its potential as a key intermediate in the discovery of novel therapeutic agents. This document provides a technical overview of its synthesis, physicochemical properties, and analytical data.

## Physicochemical Properties

A summary of the key physical and chemical properties of **2-Bromothiazole-5-carbonitrile** is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Source
CAS Number	440100-94-7	[1][2]
Molecular Formula	C <sub>4</sub> HBrN <sub>2</sub> S	[1]
Molecular Weight	189.037 g/mol	[1]
Appearance	Off-white to yellow solid	[1][3]
Boiling Point	276.1 ± 13.0 °C (Predicted)	[3]
Density	1.97 ± 0.1 g/cm <sup>3</sup> (Predicted)	[3]
Storage	Under inert gas (nitrogen or Argon) at 2-8°C; also cited as -20°C	[1][3]
pKa	-2.28 ± 0.10 (Predicted)	[3]
SMILES	<chem>S1C(C#N)=CN=C1Br</chem>	[3]
InChI	InChI=1S/C4HBrN2S/c5-4-7-2-3(1-6)8-4/h2H	[3]
InChIKey	RCVDPJMWWCIVJV-UHFFFAOYSA-N	[3]
HS Code	2934100090	[3]

## Synthesis

**2-Bromothiazole-5-carbonitrile** can be synthesized from 2-aminothiazole-5-carbonitrile via a diazotization reaction followed by bromination.[3][4]

## Experimental Protocol: Synthesis from 2-Amino-5-cyanothiazole

This protocol is based on the procedure described in patent literature.[3][4]

Materials:

- 2-Aminothiazole-5-carbonitrile (starting material)
- 47% Hydrobromic acid (HBr)
- Sodium nitrite ( $\text{NaNO}_2$ )
- Water ( $\text{H}_2\text{O}$ )
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Saturated saline solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ice bath

Procedure:

- Dissolve 2-aminothiazole-5-carbonitrile (7.00 mmol, 875 mg) in a mixed solution of 47% hydrobromic acid (14 mL) and water (14 mL).[\[3\]](#)[\[4\]](#)
- Cool the solution in an ice bath.[\[3\]](#)[\[4\]](#)
- Slowly add a dropwise aqueous solution of sodium nitrite (8.40 mmol, 580 mg) in water (7 mL) to the cooled solution.[\[3\]](#)[\[4\]](#)
- Stir the reaction mixture at the same temperature (ice bath) for 5 minutes.[\[3\]](#)[\[4\]](#)
- Warm the reaction mixture to 50 °C and continue stirring for 6 hours.[\[3\]](#)[\[4\]](#)
- After the reaction is complete, perform an extraction with ethyl acetate.[\[3\]](#)[\[4\]](#)
- Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and saturated saline.[\[3\]](#)[\[4\]](#)
- Dry the organic layer over anhydrous magnesium sulfate.[\[3\]](#)[\[4\]](#)

- Concentrate the solvent under reduced pressure to yield 2-bromo-5-cyanothiazole as an orange solid.[3][4]

Yield: 79% (1.05 g, 5.56 mmol).[3][4]

## Synthesis Workflow



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Caption: Workflow for the synthesis of **2-Bromothiazole-5-carbonitrile**.

## Analytical Data

Analytical techniques are crucial for confirming the identity and purity of the synthesized compound.

Data Type	Result	Source
<sup>1</sup> H NMR Spectrum	Consistent with structure. (DMSO-d <sub>6</sub> ) δ (ppm): 8.57 (1H, s)	[1][3][4]
Purity (HPLC)	98.88%	[1]

## Biological Activity and Applications

While the 2-aminothiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities, specific biological data for **2-Bromothiazole-5-carbonitrile** is not extensively reported in publicly available literature.[5][6] Its primary current

application is as a versatile intermediate in organic synthesis for the creation of more complex molecules for drug discovery and development.[7] For instance, related compounds like 2-bromothiazole-5-carboxylic acid are used in the synthesis of NAMPT/HDAC inhibitors for cancer research.[8] The bromine atom at the 2-position and the nitrile group at the 5-position provide reactive sites for further chemical modifications, such as nucleophilic substitution and Suzuki coupling reactions, enabling the generation of diverse chemical libraries for screening. [6][9]

## Safety Information

**2-Bromothiazole-5-carbonitrile** is classified as harmful if swallowed.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

## Conclusion

**2-Bromothiazole-5-carbonitrile** is a valuable synthetic intermediate with well-defined physicochemical properties and a reliable synthesis protocol. While its own biological activity is not yet fully characterized, its structural features make it an important building block for the synthesis of potentially therapeutic compounds. Further research into the biological effects of this molecule and its derivatives is warranted to explore its full potential in medicinal chemistry and drug development.

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- To cite this document: BenchChem. [Technical Guide: 2-Bromothiazole-5-carbonitrile (CAS 440100-94-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1289413#2-bromothiazole-5-carbonitrile-cas-number-440100-94-7]

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